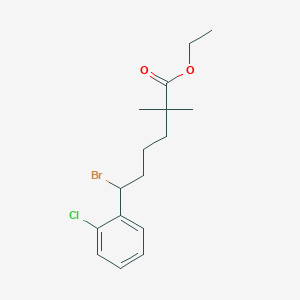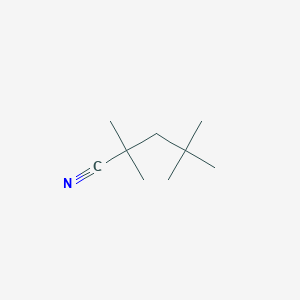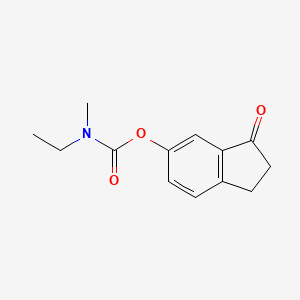
3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to an indanone moiety. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate typically involves the reaction of 3-oxoindan-5-yl chloride with methylethylcarbamic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates and other derivatives.
科学研究应用
3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The indanone moiety is known to interact with certain enzymes, modulating their activity and influencing cellular pathways .
相似化合物的比较
Similar Compounds
- Ethylcarbamic acid 3-oxoindan-5-yl ester
- Methylethylcarbamic acid 2-oxoindan-5-yl ester
- Propylcarbamic acid 3-oxoindan-5-yl ester
Uniqueness
3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .
属性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
(3-oxo-1,2-dihydroinden-5-yl) N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C13H15NO3/c1-3-14(2)13(16)17-10-6-4-9-5-7-12(15)11(9)8-10/h4,6,8H,3,5,7H2,1-2H3 |
InChI 键 |
DEXRDMVBOUGLGT-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2=O)C=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

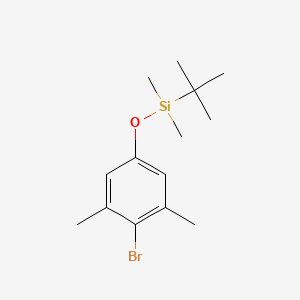



![tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate](/img/structure/B8623791.png)
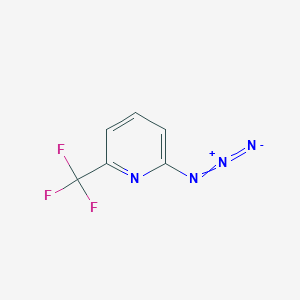
![4-Methylthiopyrido[2,3-d]pyrimidine](/img/structure/B8623799.png)
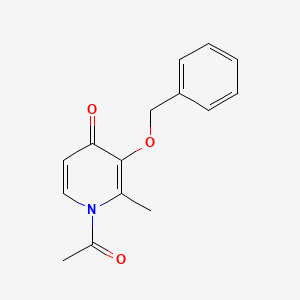

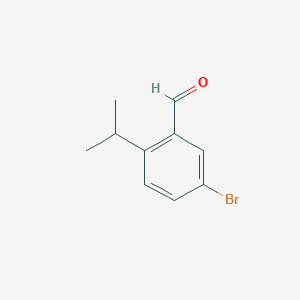
![Ethyl 4-amino-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8623829.png)
![[2-tert-Butyl-4-(4-fluorophenyl)-5-phenylfuran-3-yl]methanol](/img/structure/B8623835.png)
